3-Hydroxy-3-methyloctanenitrile
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Overview
Description
3-Hydroxy-3-methyloctanenitrile is an organic compound with the molecular formula C9H17NO It is a hydroxynitrile, which means it contains both a hydroxy (-OH) and a nitrile (-CN) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methyloctanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process involves the reaction of an aldehyde or ketone with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to form the hydroxynitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve the reaction of isobutylene oxide with cyanide to obtain 3-hydroxy-3-methylbutyronitrile, followed by further chemical modifications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyloctanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-methyl-3-oxooctanenitrile.
Reduction: Formation of 3-hydroxy-3-methyloctylamine.
Substitution: Formation of 3-chloro-3-methyloctanenitrile.
Scientific Research Applications
3-Hydroxy-3-methyloctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methyloctanenitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methylbutyronitrile
- 3-Hydroxy-3-methylglutaryl coenzyme A
- 3-Hydroxy-3-methyl-2-butanone
Uniqueness
3-Hydroxy-3-methyloctanenitrile is unique due to its specific molecular structure, which combines a longer carbon chain with both hydroxyl and nitrile functional groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
600735-61-3 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-hydroxy-3-methyloctanenitrile |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-6-9(2,11)7-8-10/h11H,3-7H2,1-2H3 |
InChI Key |
KBCZHOJYLRRFCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC#N)O |
Origin of Product |
United States |
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